molecular formula C18H16N4O2S2 B3016853 N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021120-07-9

N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B3016853
CAS No.: 1021120-07-9
M. Wt: 384.47
InChI Key: DRHVQQPQLNLGGM-UHFFFAOYSA-N
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Description

N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide is a useful research compound. Its molecular formula is C18H16N4O2S2 and its molecular weight is 384.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Thienopyrimidine derivatives, related to the compound , have shown pronounced antimicrobial activity. These derivatives were synthesized through a series of reactions involving heteroaromatic o-aminonitrile, showcasing their potential in developing new antimicrobial agents (Bhuiyan et al., 2006).

Histone Deacetylase Inhibition

  • Compounds similar to N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), have shown significant promise as histone deacetylase (HDAC) inhibitors. This highlights their potential role in cancer therapy (Zhou et al., 2008).

Antiallergy Agents

  • N-substituted-thiazolyl oxamic acid derivatives, which bear structural similarities to the compound , exhibited significant antiallergy activity. These findings suggest the potential of such compounds in the development of new antiallergy medications (Hargrave et al., 1983).

Synthesis of N-thioacyl 1,3-Amino Alcohols

  • The synthesis of N-thioacyl 1,3-amino alcohols, which are structurally related to the compound , indicates potential applications in the development of new organic compounds with specific stereochemical configurations. These compounds could serve as key intermediates in pharmaceutical chemistry (Murai et al., 2005).

Cardiac Electrophysiological Activity

  • N-substituted imidazolylbenzamides, similar in structure to the compound of interest, have shown potency in cardiac electrophysiological assays. This suggests their potential as selective agents in treating cardiac arrhythmias (Morgan et al., 1990).

Antimicrobial and Antioxidant Activity

  • A study on the synthesis and biological evaluation of novel pyridine and fused pyridine derivatives, structurally related to the compound , has shown these compounds to exhibit antimicrobial and antioxidant activity. This indicates their potential in treating infections and oxidative stress-related conditions (Flefel et al., 2018).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

  • Benzamide derivatives have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These findings highlight the role of such compounds in cancer therapy, particularly in inhibiting angiogenesis (Borzilleri et al., 2006).

Antiulcer Agents

  • Imidazo[1,2-a]pyridines substituted at the 3-position, similar to the compound , have been synthesized as potential antiulcer agents. Although these compounds did not display significant antisecretory activity, they demonstrated good cytoprotective properties (Starrett et al., 1989).

Properties

IUPAC Name

N-[6-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c23-16(19-11-14-7-4-10-25-14)12-26-17-9-8-15(21-22-17)20-18(24)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHVQQPQLNLGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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